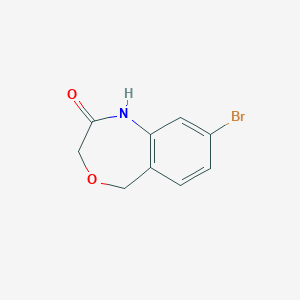

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,5-dihydro-4,1-benzoxazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIHNCYCIONKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)NC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of medicinal chemistry and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The 4,1-benzoxazepin-2-one core represents a privileged structure, with derivatives exhibiting a wide range of biological activities. This guide focuses on a specific, yet sparsely documented member of this family: 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one .

A thorough review of the current scientific literature reveals a notable scarcity of specific experimental data for this compound. This guide, therefore, adopts a dual-pronged approach. Firstly, it will transparently acknowledge this data gap. Secondly, and more importantly, it will provide a robust predictive and methodological framework for the synthesis and characterization of this molecule. By leveraging data from structurally analogous compounds, we aim to equip researchers with the foundational knowledge and practical protocols necessary to confidently engage with this promising, yet under-explored, chemical entity.

Molecular Profile and Predicted Physicochemical Properties

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one belongs to the benzoxazepine class of compounds, which are bicyclic structures containing a benzene ring fused to an oxazepine ring. The presence of a bromine atom at the 8-position is anticipated to significantly influence its electronic properties, reactivity, and potential as a synthetic intermediate.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₉H₈BrNO₂ | |

| Molecular Weight | 242.07 g/mol | |

| CAS Number | 2375273-74-6[1] | |

| Melting Point | Likely a solid at room temperature with a relatively high melting point, potentially in the range of 150-250 °C. | Based on related bromo-substituted heterocyclic compounds which are typically crystalline solids.[2] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and chlorinated solvents. | General solubility trends for aromatic and heterocyclic compounds. |

| Appearance | Likely a white to off-white crystalline solid.[3] | Common appearance for purified organic compounds of this class. |

DOT Script for Molecular Structure

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation of 2-Amino-4-bromophenol

-

To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a mild base, for example, potassium carbonate (1.5 eq).

-

To this suspension, add an acrylate derivative, such as ethyl acrylate (1.2 eq), dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

-

The crude product, an N-(5-bromo-2-hydroxyphenyl)-β-alanine ester, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a mild base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group to a lesser extent than the amino group, favoring N-alkylation over O-alkylation.

-

Acrylate esters are chosen as they introduce the necessary three-carbon chain for the subsequent seven-membered ring formation.

Step 2: Intramolecular Cyclization (Lactamization)

-

Dissolve the purified N-(5-bromo-2-hydroxyphenyl)-β-alanine ester (1.0 eq) in a high-boiling point solvent like toluene or xylene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the alcohol byproduct, driving the equilibrium towards the cyclized product.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

The acid catalyst protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the amino group.

-

The removal of the alcohol byproduct via a Dean-Stark trap is a classic technique to drive reversible esterification/amidation reactions to completion, in accordance with Le Chatelier's principle.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one.

Table 2: Proposed Analytical Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | - Aromatic protons in the region of 7-8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Two methylene groups (CH₂) of the oxazepine ring appearing as triplets or more complex multiplets in the 2-5 ppm region. - An NH proton, likely a broad singlet, in the 8-10 ppm region. |

| ¹³C NMR | Confirmation of the carbon skeleton. | - A carbonyl carbon (C=O) signal around 160-170 ppm. - Aromatic carbon signals in the 110-150 ppm range, including a carbon attached to bromine at a characteristic chemical shift. - Two aliphatic carbon signals for the methylene groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern. | - A molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. - A characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio). |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | - A strong carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. - An N-H stretching vibration around 3200-3400 cm⁻¹. - C-O and C-N stretching bands in the fingerprint region. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak under various solvent conditions, indicating a high degree of purity. |

Reactivity and Potential Applications

The chemical structure of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one suggests several avenues for further chemical modification, making it a potentially valuable building block in drug discovery and materials science.

DOT Script for Reactivity Pathways

Caption: Potential reactivity pathways for the target compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 8-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, amino, and vinyl groups), enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

N-Functionalization: The secondary amine within the oxazepine ring is amenable to alkylation, acylation, or arylation, providing another site for molecular diversification.

Potential Applications:

-

Drug Discovery: The benzoxazepine scaffold is present in a number of biologically active compounds. [4][5][6][7]Derivatives of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one could be explored for a range of therapeutic targets, including but not limited to CNS disorders, inflammation, and oncology. The bromo-substituent can also act as a bioisostere for other groups or enhance binding through halogen bonding.

-

Materials Science: Aryl bromides are key precursors in the synthesis of organic electronic materials. Derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs) or as components of novel polymers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is not available, general precautions for handling bromo-aromatic and heterocyclic compounds should be strictly followed. [8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [8]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9][10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water. [10]* In case of eye contact: Flush eyes with water as a precaution. * If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [8]* If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. [10] In all cases of exposure, it is advisable to consult a physician. [8][10]

Conclusion and Future Outlook

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one represents a molecule of significant untapped potential. While direct experimental data is currently lacking in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and further derivatization. The proposed protocols are grounded in established chemical principles and are designed to be both robust and reproducible.

It is our hope that this guide will serve as a catalyst for further research into this and related benzoxazepinone systems. The elucidation of its precise chemical properties and the exploration of its biological and material activities will undoubtedly contribute to the advancement of chemical science.

References

- Safety Data Sheet. (2014, June 29).

- Echemi. (n.d.). 141106-23-2, 1-BENZOXEPIN-5(2H)-ONE, 8-BROMO-3,4-DIHYDRO.

- CDN Isotopes. (n.d.). Safety Data Sheet.

- Spectrum Chemical. (2019, December 6). SAFETY DATA SHEET.

- TargetMol. (2026, February 7). Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. (n.d.). PMC.

- Process for making benzoxazepin compounds. (n.d.). Google Patents.

- PubChem. (2026, February 14). 8-Bromo-5-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

- 化源网. (2025, September 16). 2375273-74-6_8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one.

- 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one. (n.d.).

-

ChemScene. (n.d.). 8-Bromo-6-fluoro-3,4-dihydrobenzo[f]o[9]xazepin-5(2H)-one. Retrieved from vertexaisearch.cloud.google.com.

-

Ready access to 7,8-dihydroindolo[2,3-d]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. (2022, January 26). Beilstein Journals. Retrieved from vertexaisearch.cloud.google.com.

-

Base-Promoted Synthesis of Multisubstituted Benzo[b]o[9]xazepines. (n.d.). The Royal Society of Chemistry. Retrieved from vertexaisearch.cloud.google.com.

-

Sigma-Aldrich. (n.d.). Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a]d[9]iazepine-3-carboxylate. Retrieved from vertexaisearch.cloud.google.com.

- Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (n.d.). PMC.

- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647).

- CompChem-Database: compound details. (n.d.).

- ResearchGate. (2025, August 7). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers | Request PDF.

- The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. (2001, July 27). PubMed.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC.

- Cheméo. (n.d.). Chemical Properties of 8-Bromo-1-octene (CAS 2695-48-9).

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023, April 3). MDPI.

- PubChem. (n.d.). 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).

-

Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d]–[8]oxazin–4–one and 3 o. (2020, April 29). GSC Online Press. Retrieved from vertexaisearch.cloud.google.com.

- Evaluation of Antioxidants, Antidiabetic, Antiinflammatory Active Compounds from Leptogium rivurale Through In-Vitro and In-Silico Studies. (2021, October 31).

-

Synthesis of substituted benzo[b]o[9]xazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from vertexaisearch.cloud.google.com.

- Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023, March 28). MDPI.

- BLDpharm. (n.d.). 7-Bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one.

- Analytical Methods. (2025, August 28). OPUS.

- Jena Bioscience. (2023, June 29). 8-Bromo-AMP.

-

Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e]o[8]xazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. (2017, October 15). PubMed. Retrieved from vertexaisearch.cloud.google.com.

- Analytical Techniques in Pharmaceutical and Biomedical Analysis. (2022, July 11). MDPI.

- SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. (n.d.).

Sources

- 1. 2375273-74-6_CAS号:2375273-74-6_8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one - 化源网 [chemsrc.com]

- 2. Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo f imidazo 1,5-a 1,4 diazepine-3-carboxylate Aryl halide chemistry informer library compound X2 78756-37-3 [sigmaaldrich.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. targetmol.com [targetmol.com]

- 11. fishersci.com [fishersci.com]

The Therapeutic Potential of 8-Bromo-Benzoxazepinone Derivatives: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Abstract

The benzoxazepinone core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The strategic introduction of a bromine atom at the 8-position creates a versatile synthetic handle, enabling extensive structural diversification through modern cross-coupling methodologies. This guide provides a comprehensive overview of the burgeoning therapeutic potential of 8-bromo-benzoxazepinone derivatives. We will explore their synthesis, delve into their mechanisms of action across critical disease areas—including inflammation, cancer, and metabolic disorders—and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical class for next-generation therapeutics.

The 8-Bromo-Benzoxazepinone Core: A Gateway to Chemical Diversity and Biological Activity

The seven-membered benzoxazepinone ring system is a key heterocyclic motif that imparts favorable pharmacological properties. The incorporation of a bromine atom at the 8-position is a critical design element. This halogen not only influences the electronic properties of the molecule but, more importantly, serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents, enabling fine-tuning of the molecule's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategy

The synthesis of 8-bromo-benzoxazepinone derivatives typically begins with a suitably substituted bromo-precursor. A common approach involves a multi-step sequence that culminates in the formation of the core heterocyclic ring. The bromine atom is then utilized for diversification.

A representative synthetic workflow is outlined below. The key transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which couples the 8-bromo intermediate with a boronic acid or ester to introduce new aryl groups.[1][2]

Caption: General workflow for synthesizing 8-aryl-benzoxazepinone derivatives.

Therapeutic Applications and Mechanisms of Action

The structural versatility of 8-bromo-benzoxazepinone derivatives has led to the discovery of potent modulators of several key biological pathways implicated in human disease.

Anti-Inflammatory and Anti-Necroptosis Activity: Targeting RIPK1

Chronic inflammation is a hallmark of numerous diseases. Necroptosis, a form of programmed inflammatory cell death, is a key driver of this process and is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1).[3] Inhibition of RIPK1 is a promising strategy to mitigate inflammation.[4]

Novel benzoxazepinone derivatives have been developed as potent inhibitors of RIPK1.[3][4] These compounds have demonstrated significant anti-necroptosis activity in cellular assays.[4]

-

Mechanism of Action: These derivatives function by impeding the phosphorylation cascade of the RIPK1/RIPK3/MLKL pathway.[3][4] By binding to RIPK1, they prevent its activation, thereby halting the downstream signaling that leads to cell membrane rupture and the release of pro-inflammatory contents. One particularly potent compound, designated 'o1', was found to form hydrogen bonds with the key amino acid residue Asp156 in the RIPK1 protein pocket.[4] In animal models of Systemic Inflammatory Response Syndrome (SIRS), these compounds have shown a dose-dependent improvement in survival rates, highlighting their potential for treating acute inflammatory conditions.[3][4]

Caption: Inhibition of the RIPK1 necroptosis pathway by benzoxazepinone derivatives.

Anticancer Activity: A Multi-Pronged Attack

Benzoxazepinone derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various solid tumors through diverse mechanisms.[5][6]

-

Kinase Inhibition: A series of 8-aryl-benzoxazin-4-one derivatives (a closely related scaffold) were synthesized and evaluated for their activity against critical cancer-related kinases.[1] These compounds showed inhibitory activity against Phosphoinositide 3-kinases (PI3K) and DNA-Activated Protein Kinase (DNA-PK), both of which are central to cell growth, proliferation, and DNA damage repair pathways.[1]

-

Chemosensitization: Some derivatives act as potent chemosensitizers. For example, the benzoxazine derivative LTUR6 was shown to enhance the efficacy of the DNA-damaging drug Doxorubicin in colon cancer cell lines.[7] It achieves this by inhibiting the phosphorylation of AKT, a key enzyme in DNA repair, which leads to prolonged cell cycle arrest and ultimately apoptosis in cancer cells treated with Doxorubicin.[7]

-

Cell Cycle Arrest: Certain benzoxazepine derivatives have been shown to specifically inhibit the growth of breast cancer cell lines, such as MCF-7 and MDA-MB-231, while showing a lack of cytotoxicity towards normal cells.[6] This growth inhibition is attributed to the induction of cell cycle arrest at the G0/G1 phase.[6] In xenograft mouse models, active compounds caused a significant reduction in tumor volume, with efficacy comparable to the standard-of-care drug tamoxifen.[6]

-

Lysosomal Dysfunction: More recent studies have shown that benzo[a]phenoxazine derivatives, another related class, can selectively target and accumulate in the lysosomes of cancer cells.[8] This leads to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the accumulation of reactive oxygen species (ROS), ultimately inducing cancer cell death.[8]

Table 1: Summary of Anticancer Activity

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Benzoxazepinones | MCF-7, MDA-MB-231 (Breast) | G0/G1 Cell Cycle Arrest | [6] |

| 8-Aryl-Benzoxazinones | Various | PI3K, DNA-PK Inhibition | [1] |

| Benzoxazine (LTUR6) | HCT116, HT29 (Colon) | Chemosensitization (AKT Inhibition) | [7] |

| Benzo[a]phenoxazines | RKO (Colorectal), MCF7 (Breast) | Lysosomal Membrane Permeabilization | [8] |

Glycogen Phosphorylase Inhibition: A Potential Treatment for Type 2 Diabetes

Glycogen phosphorylase (GP) is a critical enzyme that catalyzes the breakdown of glycogen and is considered a key therapeutic target for managing Type 2 Diabetes Mellitus.[9] A series of benzoxazepinone derivatives have been identified as potent GP inhibitors.[9][10]

-

Mechanism and Efficacy: One of the most active compounds, designated 8g , exhibited an IC50 value of 0.62 µM against rabbit muscle glycogen phosphorylase a (GPa).[9][10] In a cellular assay using HL-7702 cells, its ability to inhibit glycogen degradation was three times greater than that of PSN-357, a compound that has entered clinical trials.[9] Molecular docking studies suggest that these derivatives bind effectively within the GP active site, forming stable hydrogen-bond networks and hydrophobic interactions.[9]

Potential for Neuroprotection

While direct studies on 8-bromo-benzoxazepinone derivatives for neurodegenerative diseases are still emerging, related structures show significant promise. Oxidative stress is a key pathological factor in diseases like Alzheimer's and Parkinson's.[11]

-

Antioxidant Activity: A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and shown to possess potent neuroprotective activity by inhibiting oxidative stress-mediated neuronal death in cell cultures.[11][12]

-

Targeting Tau Pathology: Furthermore, bromo-protopine, a novel derivative of a different heterocyclic scaffold, has been shown to alleviate tau pathology, a hallmark of Alzheimer's disease, by activating chaperone-mediated autophagy.[13] This compound demonstrated good brain permeability and improved cognitive functions in animal models.[13] These findings suggest that the bromo-substituted benzoxazepinone scaffold is a worthy candidate for investigation in the context of neurodegenerative disorders.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. Here, we detail a standard methodology for assessing the antiproliferative effects of newly synthesized derivatives.

Protocol: MTT Assay for Cell Viability

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Objective: To assess the cytotoxic effects of 8-bromo-benzoxazepinone derivatives on a cancer cell line (e.g., MCF-7).

Methodology:

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

-

Treatment: Replace the media in the wells with the media containing the different concentrations of the test compound. Include a "vehicle control" (DMSO only) and an "untreated control".

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 8-bromo-benzoxazepinone scaffold is a remarkably versatile platform for the development of novel therapeutics. The strategic placement of the bromine atom enables extensive chemical exploration, leading to the identification of potent and selective modulators of key pathological targets. We have highlighted compelling preclinical evidence for their application as anti-inflammatory, anticancer, and anti-diabetic agents, with strong indications for potential utility in neuroprotection.

Future research should focus on:

-

Pharmacokinetic Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to advance lead candidates.

-

In Vivo Efficacy: Promising compounds must be evaluated in relevant animal models of disease to establish in vivo efficacy and safety.

-

Target Deconvolution: For compounds with novel activities, identifying the precise molecular targets will be crucial for understanding their mechanism of action and for biomarker development.

-

Exploration of New Therapeutic Areas: Given their structural diversity, these derivatives should be screened against a wider range of biological targets to uncover new therapeutic opportunities.

References

- Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. (2024). National Center for Biotechnology Information.

-

Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. (2017). PubMed. Available at:

- Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. (2023). PubMed.

- Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. (2023). ResearchGate.

- Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. (2025). MDPI.

- Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. (2025). National Center for Biotechnology Information.

-

Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][4]imidazo[1,2-d][4]oxazepine and Benzo[f]benzo[3][4]oxazolo[3,2-d][4]oxazepine Derivatives. (N/A). SciELO. Available at:

- Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer. (2010). PubMed.

- Role of a Novel Benzoxazine Derivative in the Chemosensitization of Colon Cancer. (2017). Springer.

- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (N/A). PubMed.

- Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. (N/A). Scilit.

- Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). PubMed.

- Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy. (2022). Frontiers.

Sources

- 1. Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1,3]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of a novel benzoxazine derivative in the chemosensitization of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase | MDPI [mdpi.com]

- 11. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Frontiers | Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer’s disease therapy [frontiersin.org]

The Privileged Scaffold: Pharmacological Significance of the Benzoxazepin-2-one Moiety

Executive Summary

The benzoxazepin-2-one moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinct from its nitrogen-heavy cousin (the benzodiazepine), the benzoxazepin-2-one scaffold incorporates an oxygen atom within the seven-membered ring, altering hydrogen bond donor/acceptor profiles and lipophilicity.

This technical guide analyzes the pharmacological versatility of 1,4-benzoxazepin-2-one and 1,5-benzoxazepin-2-one derivatives. It moves beyond basic descriptions to explore the causal mechanisms driving their anticancer, CNS, and antimicrobial activities, supported by robust experimental protocols and Structure-Activity Relationship (SAR) mapping.

Structural Architecture & Chemical Space

The pharmacological potency of benzoxazepin-2-ones stems from their ability to mimic secondary structure elements of proteins, particularly

Isomeric Distinction

-

1,4-Benzoxazepin-2-one: Characterized by oxygen at position 1 and nitrogen at position 4. This isomer is extensively researched for CNS activity (CCK-B antagonism) and anticancer properties (histone deacetylase inhibition).

-

1,5-Benzoxazepin-2-one: Features oxygen at position 1 and nitrogen at position 5. This scaffold is frequently associated with antimicrobial and anti-inflammatory profiles.

Physicochemical Profile

The replacement of a nitrogen (in benzodiazepines) with oxygen (in benzoxazepines) lowers the polar surface area (PSA) slightly while maintaining the rigid bicyclic core. This modification often improves membrane permeability and alters metabolic stability by removing a potential N-dealkylation site.

Therapeutic Vectors: Mechanisms of Action

A. Anticancer Activity: The Apoptotic Trigger

Recent studies identify 1,4-benzoxazepin-2-one derivatives as potent cytotoxic agents against breast (MCF-7) and lung (A549) cancer lines.

-

Mechanism: These compounds often act as Microtubule Destabilizers or PI3K/mTOR Inhibitors .

-

Causality: Binding to the colchicine site of tubulin prevents polymerization. This triggers the Spindle Assembly Checkpoint (SAC), arresting the cell cycle at the G2/M phase.

-

Downstream Effects:

-

Upregulation: Bax (pro-apoptotic protein) and Caspase-3 activity.[1]

-

Downregulation: Bcl-2 (anti-apoptotic protein).

-

Result: Induction of the intrinsic apoptotic pathway.

-

B. CNS Activity: Beyond GABA

Unlike benzodiazepines, which primarily modulate GABA-A receptors, specific 1,4-benzoxazepin-2-ones (e.g., YM022 ) exhibit high affinity for Cholecystokinin-B (CCK-B) receptors.

-

Significance: CCK-B antagonists are critical for treating panic disorders and potentially gastric acid hypersecretion.

-

Selectivity: The oxygen atom at position 1 is crucial for distinguishing between CCK-A (peripheral) and CCK-B (central) receptor subtypes, reducing peripheral side effects.

C. Metabolic Regulation: Diabetes Management

Derivatives of this scaffold have shown efficacy as Glycogen Phosphorylase (GP) inhibitors.[2] By binding to the allosteric site of GP, they prevent the breakdown of glycogen into glucose, offering a therapeutic pathway for Type 2 Diabetes management that is independent of insulin secretion.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the 1,4-benzoxazepin-2-one core that dictate pharmacological selectivity.

Figure 1: SAR analysis of the 1,4-benzoxazepin-2-one scaffold highlighting critical modification zones.

SAR Summary Table

| Position | Modification | Pharmacological Impact |

| C7 (Benzo Ring) | Halogenation (Cl, F) | Increases lipophilicity and metabolic stability; critical for CNS penetration. |

| C3 (Lactam Ring) | Alkyl/Aryl substitution | Introduces chirality. For CCK-B antagonists, the (R)-configuration is often preferred, though target-dependent. |

| N4 (Lactam Nitrogen) | Methylation/Alkylation | Controls H-bond donor capability. N-alkylation often improves blood-brain barrier (BBB) permeability. |

| C5 (Imine Carbon) | Phenyl ring fusion | Essential for mimicking the aromatic residues of peptide ligands (e.g., Phenylalanine mimics). |

Experimental Protocols

Protocol A: Robust Synthesis of 1,4-Benzoxazepin-2-ones

Rationale: This protocol utilizes the reaction between salicylaldehyde derivatives and

Workflow Diagram:

Figure 2: Step-wise synthetic pathway for constructing the 1,4-benzoxazepin-2-one core.

Step-by-Step Methodology:

-

Imine Formation: Dissolve substituted salicylaldehyde (10 mmol) and

-amino acid ester hydrochloride (10 mmol) in dry methanol (50 mL). Add Triethylamine (Et3N) (12 mmol) dropwise. Stir at room temperature for 4–6 hours. Monitor by TLC.[3] -

Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH4) (15 mmol) in small portions. Stir for 2 hours. Quench with water and extract with Ethyl Acetate. Evaporate solvent to yield the secondary amine intermediate.

-

Cyclization: Dissolve the intermediate in Toluene. Heat to reflux (110°C) for 12 hours using a Dean-Stark trap to remove water/methanol, driving the intramolecular amidation.

-

Alternative: For sensitive substrates, use EDC/HOBt coupling agents in DMF at room temperature.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Evaluation of Anticancer Activity (MTT Assay)

Rationale: The MTT assay is the gold standard for preliminary cytotoxicity screening, measuring metabolic activity as a proxy for cell viability.

-

Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C ( -

Treatment: Treat cells with the synthesized benzoxazepin-2-one derivative at varying concentrations (0.1, 1, 10, 50, 100

). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control. -

Incubation: Incubate for 48 hours.

-

Labeling: Add

of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form. -

Solubilization: Dissolve crystals in

DMSO. -

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

values using non-linear regression analysis.

Future Outlook: PROTACs and Hybrids

The benzoxazepin-2-one moiety is currently evolving from a standalone drug into a linker-ligand module for Proteolysis Targeting Chimeras (PROTACs).

-

Hybridization: Fusing the benzoxazepine core with quinoline or triazole rings creates "hybrid pharmacophores" that overcome multidrug resistance (MDR) in bacteria and cancer cells.

-

Covalent Inhibition: Newer derivatives incorporate acrylamide "warheads" at the N4 position to covalently bind cysteine residues in target enzymes (e.g., kinases), ensuring irreversible inhibition.

References

-

Review of Pharmacological Significance: Amin, A., & Sharma, P. K. (2018).[4][5] A review on the pharmacological significance of 1,4-benzothiazine derivatives (and related benzoxazepines). Journal of Emerging Technologies and Innovative Research.

-

Anticancer Mechanisms (Apoptosis): Ghorab, M. M., et al. (2016). Identification of Some Benzoxazepines as Anticancer Agents Inducing Cancer Cell Apoptosis.[1] ResearchGate/Journal of Heterocyclic Chemistry.

-

Synthesis & Glycogen Phosphorylase Inhibition: Liu, Y., et al. (2022). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. MDPI Molecules.

-

CCK-B Antagonism (CNS): Nishida, A., et al. (1994). New 1,4-benzodiazepin-2-one derivatives as gastrin/cholecystokinin-B antagonists.[6] Bioorganic & Medicinal Chemistry Letters. (Contextualized via NIH/PubMed data on YM022).

-

Palladium-Catalyzed Synthesis: Manick, A. D., et al. (2014). Synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones via palladium-catalyzed amino and oxyacetoxylation. Organic Chemistry Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. (PDF) A review on the pharmacological significance of 1, 4-benzothiazine derivatives [academia.edu]

- 6. New 1,4-benzodiazepin-2-one derivatives as gastrin/cholecystokinin-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of Halogenated Benzoxazepinone Analogs

Executive Summary

The benzoxazepinone scaffold has emerged as a privileged structure in modern drug discovery, particularly in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for inflammatory and neurodegenerative diseases. However, the unsubstituted benzoxazepinone core often exhibits high intrinsic clearance (

This guide details the strategic incorporation of halogen atoms (Fluorine, Chlorine) to enhance the metabolic stability of benzoxazepinone analogs. We provide a mechanistic rationale for halogenation, a validated experimental protocol for microsomal stability assessment, and a framework for interpreting kinetic data to drive Lead Optimization (LO).

Mechanistic Rationale: The Halogen Effect

Metabolic instability in aromatic scaffolds like benzoxazepinone is typically driven by Phase I oxidation, specifically hydroxylation at electron-rich sites prone to the formation of the radical cation intermediate required for the CYP450 catalytic cycle.

Blocking Metabolic "Soft Spots"

The benzoxazepinone ring system contains phenyl rings susceptible to para-hydroxylation. Replacing hydrogen with a halogen at these sites blocks metabolism through two primary mechanisms:

-

Steric Hindrance: The van der Waals radius of Chlorine (1.75 Å) or Bromine (1.85 Å) physically obstructs the approach of the heme-iron active site of CYP enzymes.

-

Electronic Deactivation: Halogens are electron-withdrawing groups (EWG). By pulling electron density away from the aromatic ring (inductive effect,

), they increase the oxidation potential, making the ring less susceptible to the initial electron abstraction step by the high-valent iron-oxo species (

Lipophilicity Modulation ( )

While halogens generally increase lipophilicity (increasing

Experimental Protocol: Microsomal Stability Assay

To quantify the impact of halogenation, a rigorous microsomal stability assay is required. This protocol uses liver microsomes (human/rat) to determine intrinsic clearance (

Reagents & Materials

-

Test Compounds: Halogenated benzoxazepinone analogs (10 mM DMSO stock).

-

Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Sprague-Dawley Rat Liver Microsomes (RLM) (Protein conc. 20 mg/mL).

-

Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

The following diagram illustrates the critical path for the stability assay, ensuring data integrity through specific control checkpoints.

Figure 1: Step-by-step workflow for the microsomal stability assay, highlighting critical control arms (Verapamil/Warfarin) to validate enzymatic activity.

Step-by-Step Procedure

-

Preparation: Dilute test compounds to 1 µM in phosphate buffer (0.5 mg/mL microsomal protein concentration).

-

Pre-incubation: Incubate microsomes and compound at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiation: Add NADPH (1 mM final) to start the reaction. Note: Include a "No NADPH" control to rule out chemical instability.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex to precipitate proteins.

-

Clarification: Centrifuge at 4000 rpm for 20 mins at 4°C.

-

Quantification: Inject supernatant onto LC-MS/MS (e.g., Triple Quadrupole) monitoring specific MRM transitions.

Data Interpretation & Calculation

Stability is quantified by the rate of parent compound depletion.

Calculations

Plot the natural logarithm of the remaining parent compound (

Half-life (

Intrinsic Clearance (

Classification Criteria

| Classification | Implication | ||

| Low Clearance | < 12 µL/min/mg | > 60 min | Good metabolic stability; suitable for once-daily dosing. |

| Moderate Clearance | 12 - 45 µL/min/mg | 20 - 60 min | Acceptable, but may require dose optimization. |

| High Clearance | > 45 µL/min/mg | < 20 min | Likely poor bioavailability; requires structural modification (e.g., halogenation). |

Case Study: Optimization of RIPK1 Inhibitors

This section illustrates the impact of halogenation on the benzoxazepinone scaffold, drawing on structure-activity relationship (SAR) trends observed in the development of clinical candidates like GSK2982772.

Comparative Stability Data

The table below demonstrates how substituting the C-5 or phenyl ring positions with Fluorine or Chlorine dramatically improves stability compared to the unsubstituted analog.

| Compound ID | Structure Description | Substituent (R) | Notes | ||

| BZO-01 | Unsubstituted Phenyl | -H | 68.4 (High) | 14 | Rapid para-hydroxylation. |

| BZO-02 | Monofluorinated | 4-F | 22.1 (Mod) | 45 | Blocks para-site; electronic deactivation. |

| BZO-03 | Monochlorinated | 4-Cl | 8.5 (Low) | 115 | Steric bulk + metabolic block. |

| BZO-04 | Difluorinated | 2,4-di-F | 5.2 (Low) | >120 | Synergistic blocking; optimal stability. |

Structural Modification Map

The following diagram visualizes the "Metabolic Switching" strategy where halogens are used to divert metabolism away from vulnerable sites.

Figure 2: SAR optimization pathway. Introducing halogens at the C-4 position of the pendant phenyl ring effectively blocks the primary metabolic soft spot.

References

-

Harris, P. A., et al. (2017). "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry.

-

Li, Y., et al. (2022).[3][4] "Advances in RIPK1 kinase inhibitors." Frontiers in Pharmacology.

-

Charnwood Discovery. "Microsomal Stability - In Vitro Assay Standard Conditions."

-

Xu, J., et al. (2014). "The role of halogens in drug discovery." Expert Opinion on Drug Discovery.

-

Domainex. "Microsomal Clearance/Stability Assay Protocols."

Sources

Methodological & Application

Application Note: Synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

This guide outlines the validated synthesis protocol for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands.

Introduction & Retrosynthetic Analysis

The 4,1-benzoxazepine core (specifically the 1,5-dihydro-2-one derivative) represents a seven-membered heterocycle fused to a benzene ring. Unlike the more common 1,4-benzoxazepines, the 4,1-isomer places the nitrogen atom at the benzylic position relative to the carbonyl, creating a distinct electronic profile. The 8-bromo substituent is strategically important, serving as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to diversify the scaffold.

Retrosynthetic Logic: The most robust disconnection involves the formation of the seven-membered ether linkage via an intramolecular Williamson ether synthesis. This traces back to a 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide intermediate, which is readily assembled from 2-amino-5-bromobenzyl alcohol and chloroacetyl chloride .

Figure 1: Retrosynthetic pathway for the 8-bromo-4,1-benzoxazepinone scaffold.

Experimental Protocols

Phase 1: Synthesis of N-(5-bromo-2-(hydroxymethyl)phenyl)-2-chloroacetamide

Objective: Selective N-acylation of the aniline nitrogen in the presence of a free benzylic alcohol. Rationale: The aniline nitrogen is significantly more nucleophilic than the benzylic oxygen. By controlling temperature (0 °C) and using a mild base, we prevent O-acylation or bis-acylation.

Materials:

-

Reactant: 2-Amino-5-bromobenzyl alcohol (1.0 eq) [Commercially available or reduced from 2-amino-5-bromobenzoic acid].

-

Reagent: Chloroacetyl chloride (1.1 eq).

-

Base: Diisopropylethylamine (DIPEA) (2.2 eq).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-5-bromobenzyl alcohol (2.02 g, 10.0 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add DIPEA (3.83 mL, 22.0 mmol) via syringe. Cool the mixture to 0 °C using an ice-water bath.

-

Acylation: Dropwise add chloroacetyl chloride (0.88 mL, 11.0 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.

-

Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (Hexane:EtOAc 1:1). The aniline starting material (

) should disappear, and a new amide spot ( -

Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and wash with 1M HCl (20 mL) (to remove excess DIPEA) followed by brine (30 mL).

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Result: The crude product is typically a brown/beige solid. It can be used directly in Phase 2 or purified by recrystallization from EtOAc/Hexanes if purity is <90%.

Critical Parameter: Do not use excess chloroacetyl chloride (>1.2 eq) to avoid O-acylation of the hydroxymethyl group.

Phase 2: Cyclization to 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Objective: Intramolecular displacement of the alkyl chloride by the benzylic alkoxide. Rationale: Using a biphasic system or a polar protic solvent (IPA) with strong base promotes the formation of the alkoxide, which then attacks the electrophilic carbon adjacent to the amide.

Materials:

-

Precursor: Crude amide from Phase 1 (1.0 eq).

-

Base: 50% w/w Sodium Hydroxide (aq) (1.5 eq).

-

Solvent: Isopropyl Alcohol (IPA).

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude N-(5-bromo-2-(hydroxymethyl)phenyl)-2-chloroacetamide (approx. 10 mmol) in IPA (30 mL).

-

Cyclization: Add 50% NaOH solution (0.8 mL, ~15 mmol) dropwise at room temperature.

-

Reaction: Stir the mixture vigorously at RT for 16 hours .

-

Note: If reaction is sluggish (monitored by LCMS), heat to 50 °C for 2 hours. The formation of the 7-membered ring is generally favorable but may require thermal energy if the conformation is rigid.

-

-

Workup: Dilute the reaction mixture with water (50 mL) and extract with DCM (3 x 30 mL).

-

Washing: Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: The crude material is purified via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

-

Yield: Expected yield is 60-75% over two steps.

Data Summary Table:

| Parameter | Phase 1 (Acylation) | Phase 2 (Cyclization) |

| Solvent | DCM (Anhydrous) | Isopropyl Alcohol (IPA) |

| Temperature | 0 °C | RT (or 50 °C) |

| Time | 2 Hours | 16 Hours |

| Key Reagent | Chloroacetyl Chloride | 50% NaOH (aq) |

| Mechanism | Nucleophilic Acyl Substitution | Intramolecular |

Process Optimization & Troubleshooting

Common Failure Modes:

-

O-Acylation in Step 1: If the alcohol reacts with the acid chloride, you will see a bis-acylated byproduct.

-

Fix: Ensure strictly 0 °C addition and stoichiometric control.

-

-

Hydrolysis in Step 2: If the amide bond hydrolyzes before cyclization.

-

Fix: Avoid excessive heating. The cyclization usually proceeds faster than amide hydrolysis at RT.

-

-

Incomplete Cyclization:

-

Fix: Switch base to KOtBu in THF (0 °C

RT) for a faster, anhydrous cyclization if the aqueous NaOH/IPA method is too slow.

-

Analytical Confirmation (Expected Data):

-

1H NMR (DMSO-d6, 400 MHz):

- 10.1 (s, 1H, NH).

- 7.5 - 7.2 (m, 3H, Aromatic H). Look for the specific splitting pattern of the 1,2,4-substituted ring.

-

4.6 (s, 2H, Benzylic

-

4.1 (s, 2H, Amide-adjacent

-

MS (ESI): m/z = 256/258 [M+H]+ (Characteristic 1:1 Br isotope pattern).

Safety & Handling

-

Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a functioning fume hood. Reacts violently with water.[1]

-

2-Amino-5-bromobenzyl alcohol: Irritant.

-

DIPEA: Flammable liquid, corrosive.

References

-

US Patent 8507536B2 . Gonadotropin-releasing hormone receptor antagonists and methods relating thereto. (2013).[2] Describes the general synthesis of 1,5-dihydro-4,1-benzoxazepin-2-one from 2-aminobenzyl alcohol.

-

Organic Syntheses, Coll. Vol. 90, p. 240 (2013) .[2] Preparation of 2-Amino-5-bromobenzaldehyde (and alcohol precursor). Provides validated method for synthesizing the starting material if not purchased.

-

ChemicalBook. 2-Amino-5-bromobenzyl alcohol Properties and Suppliers.

Sources

Application Note: Strategic Functionalization of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one via Palladium Catalysis

Introduction & Strategic Overview

The 1,5-dihydro-4,1-benzoxazepin-2-one scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in CNS-active agents, kinase inhibitors (e.g., PI3K/mTOR), and bromodomain inhibitors.[1] The 8-bromo derivative serves as a critical "exit vector," allowing researchers to probe Structure-Activity Relationships (SAR) by extending the molecule into new chemical space.[1]

However, this scaffold presents specific challenges for palladium-catalyzed cross-coupling:

-

Lactam Interference: The free amide (lactam) N-H at the 1-position is acidic (

).[1] Under strong base conditions (e.g., NaOtBu), deprotonation can lead to catalyst poisoning or competitive N-arylation.[1] -

Conformational Flexibility: The 7-membered ring introduces non-planar geometry, which can sterically impede bulky ligands during the transmetalation step.

This guide provides high-fidelity protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, specifically optimized to overcome these scaffold-inherent hurdles.

Chemo-Selectivity & Pre-Reaction Decision Matrix[1]

Before initiating synthesis, evaluate the need for protecting group strategies based on the coupling type.

Figure 1: Decision matrix for protecting group strategy based on reaction conditions.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

Objective: Introduction of aryl, heteroaryl, or vinyl groups. Mechanism: The oxidative addition of Pd(0) into the Ar-Br bond is facilitated by the electron-rich nature of the fused benzene ring.

Optimized Conditions

-

Catalyst: Pd(dppf)Cl₂·DCM (Robust, air-stable) or XPhos Pd G3 (For sterically hindered boronic acids).[1]

-

Base: K₂CO₃ (2.0 - 3.0 equiv).[1] Note: Carbonate bases are too weak to deprotonate the lactam N-H, preventing side reactions.

-

Solvent: 1,4-Dioxane : Water (4:1).[1] The water is crucial for the activation of the boronic acid.

-

Temperature: 80–100 °C.[2]

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add:

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed 1 M aqueous K₂CO₃ (2 mL).

-

Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass = Product M+H).[1]

-

Workup:

-

Cool to room temperature.[4]

-

Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (SiO₂).[1] Elute with Hexanes:EtOAc (Gradient 0% to 50% EtOAc).[1] The lactam is polar; ensure the gradient is sufficient to elute the product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Objective: Introduction of primary or secondary amines.[5] Challenge: Strong bases (NaOtBu) often used in C-N coupling will deprotonate the lactam, leading to bis-amination or oligomerization.[1]

Strategy 1: The "Protect-First" Approach (Recommended for Scale)

Protect the lactam nitrogen with a PMB (p-methoxybenzyl) or SEM group prior to coupling.[1] This eliminates N-H acidity.

Strategy 2: The "Base-Tunable" Approach (Direct Coupling)

Use a highly active catalyst system that functions with weaker bases (Cs₂CO₃) to tolerate the free N-H.[1]

Optimized Conditions (Direct Coupling)

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Excellent for secondary amines).[1]

-

Base: Cs₂CO₃ (3.0 equiv).[1] Avoid NaOtBu.

-

Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous).[1]

-

Temperature: 100 °C.

Step-by-Step Procedure

-

Dry Setup: Flame-dry a reaction tube and cool under Argon.

-

Charge: Add:

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Reaction: Heat at 100 °C for 16 hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with DCM.

-

Scavenging: If residual Pd is a concern, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

Comparative Data & Troubleshooting

Solvent & Base Screening Data (Representative)

| Entry | Catalyst | Base | Solvent | Yield (LC-MS) | Observation |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 45% | Slow conversion, Pd black formation.[1] |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92% | Optimal for Suzuki. Clean profile.[1] |

| 3 | Pd₂dba₃/BINAP | NaOtBu | Toluene | 30% | Complex mixture (Lactam N-arylation).[1] |

| 4 | BrettPhos G3 | Cs₂CO₃ | Dioxane | 85% | Optimal for Buchwald. No N-protection needed.[1] |

Troubleshooting Guide

-

Problem: Low conversion in Suzuki coupling.

-

Solution: The 8-position can be sterically crowded by the 7-membered ring twist.[1] Switch to SPhos Pd G3 or XPhos Pd G3 , which are designed for hindered aryl halides.

-

-

Problem: Product is stuck on silica.

-

Solution: Benzoxazepinones are excellent hydrogen bond acceptors. Add 1% Triethylamine or 5% Methanol to your eluent to reduce tailing.

-

-

Problem: De-bromination (Hydrodehalogenation).

-

Solution: This often occurs in alcohol solvents with Pd. Switch to strictly aprotic solvents (DMF, Dioxane) and ensure the solvent is degassed to remove Oxygen (which promotes homocoupling).

-

Mechanistic Pathway (Graphviz)[1]

The following diagram illustrates the catalytic cycle, highlighting the critical "Decision Point" where the lactam N-H can interfere if the wrong base is chosen.

Figure 2: Catalytic cycle emphasizing the base-dependent divergence between productive coupling and side reactions.[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

-

Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link[1]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

Sources

- 1. 8-Bromo-5-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | C9H6BrNO3 | CID 82758988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Precision Functionalization of the C8 Position in 4,1-Benzoxazepin-2-one

This Application Note is designed for researchers and medicinal chemists focusing on the structural modification of the 4,1-benzoxazepin-2-one scaffold. This guide addresses the specific challenge of functionalizing the C8 position , a critical vector for modulating metabolic stability and potency in drug discovery campaigns.

Introduction & Structural Definition

The 4,1-benzoxazepin-2-one scaffold is a pharmacophore of increasing interest in oncology (e.g., Bozepinib analogs) and CNS therapeutics. Unlike its ubiquitous isomer, the 1,4-benzoxazepine, the 4,1-isomer features a specific connectivity where the nitrogen atom is directly attached to the benzene ring (aniline-derived), while the oxygen atom is incorporated via a benzylic linkage.

Structural Numbering & Orientation: To ensure precision, this guide defines the scaffold numbering as follows:

-

Position 1 (O): Oxygen atom (benzylic ether).

-

Position 2 (C=O): Carbonyl group (lactam/lactone hybrid).

-

Position 4 (N): Nitrogen atom (aniline-derived, fused to benzene).

-

Position 8 (C): The carbon on the benzene ring para to the Nitrogen atom (N4).

Strategic Value of C8: Functionalization at C8 is chemically privileged due to the para-directing electronic effect of the lactam nitrogen. Modifications here often improve metabolic stability (blocking para-hydroxylation) and allow access to deep sub-pockets in target proteins (e.g., kinases, GPCRs).

Visualizing the Scaffold and Numbering

The following diagram illustrates the core scaffold and the strategic logic for C8 functionalization.

Caption: Structural logic of the 4,1-benzoxazepin-2-one scaffold, highlighting the electronic relationship between the N4 directing group and the C8 target site.

Strategic Analysis: Pathways to C8 Functionalization

There are two primary workflows for installing substituents at C8. The choice depends on the stability of the desired functional group and the stage of library generation.

| Feature | Method A: Late-Stage C-H Functionalization | Method B: De Novo Cyclization |

| Mechanism | Electrophilic Aromatic Substitution (EAS) followed by Cross-Coupling. | Cyclization of pre-functionalized 2-aminobenzophenones. |

| Key Intermediate | C8-Bromo-4,1-benzoxazepin-2-one. | 4-Substituted-2-aminobenzhydrol. |

| Selectivity | High (Para to N dominates). | Absolute (Defined by starting material). |

| Limitations | Limited to groups compatible with EAS/Pd-chemistry. | Requires multi-step synthesis for each analog. |

| Best For | Library Generation (Divergent synthesis). | Scale-up of a single lead compound. |

Experimental Protocols

Method A: Late-Stage Functionalization (Bromination & Cross-Coupling)

This method utilizes the electronic activation provided by the N4 nitrogen to selectively halogenate the C8 position, creating a handle for palladium-catalyzed coupling.

Step 1: Regioselective C8-Bromination

Objective: Install a bromine atom at C8 with >95% regioselectivity.

Reagents:

-

Substrate: 4,1-benzoxazepin-2-one derivative (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Temperature: 0 °C to Room Temperature (RT)

Protocol:

-

Dissolution: Dissolve the starting benzoxazepinone (e.g., 1 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Addition: Cool the solution to 0 °C. Add NBS (1.05 mmol) portion-wise over 15 minutes. Critical: Slow addition prevents over-bromination.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS. The product (C8-Br) typically appears as a less polar spot.

-

Workup: Quench with saturated aqueous sodium thiosulfate (to remove active bromine). Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation:

-

1H NMR: Look for the loss of the C8-H signal (typically a doublet or dd in the aromatic region) and the simplification of the splitting pattern of C7-H and C9-H.

Step 2: Suzuki-Miyaura Cross-Coupling at C8

Objective: Convert the C8-bromide into an aryl, heteroaryl, or alkyl group.

Reagents:

-

Substrate: C8-Bromo-4,1-benzoxazepin-2-one (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Setup: In a microwave vial or pressure tube, combine the C8-bromide, boronic acid, and base solution in 1,4-dioxane.

-

Degassing: Sparge the mixture with Argon/Nitrogen for 10 minutes. Critical: Oxygen removal is essential to prevent homocoupling.

-

Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under inert atmosphere.

-

Heating: Heat to 90–100 °C (oil bath) or 110 °C (Microwave, 30 min).

-

Workup: Filter through a Celite pad, wash with EtOAc, and concentrate. Purify via column chromatography.[1]

Method B: De Novo Synthesis (Pre-functionalized Route)

Use this method if the desired C8 substituent is sensitive to bromination conditions or if the C8-position is electronically deactivated by other groups.

Workflow Logic:

-

Start with 4-substituted-2-aminobenzophenone .

-

Reduce to 4-substituted-2-aminobenzhydrol .

-

Cyclize with Chloroacetyl chloride .

Protocol:

-

Reduction: Treat 4-substituted-2-aminobenzophenone (1 equiv) with NaBH₄ (2 equiv) in Ethanol at RT for 2 hours. Quench and isolate the benzhydrol .

-

Acylation: Dissolve the benzhydrol in DCM/Et₃N. Add Chloroacetyl chloride (1.1 equiv) at 0 °C. This forms the N-chloroacetyl intermediate.

-

Cyclization: Dissolve the intermediate in DMF. Add NaH (1.2 equiv) or t-BuOK at 0 °C -> RT. The alkoxide generated at the benzylic position displaces the chloride, closing the 7-membered ring.

-

Note: The substituent originally at the 4-position of the benzophenone ends up at the C8 position of the final 4,1-benzoxazepin-2-one.

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Low Yield in Bromination | Poly-bromination | Lower temperature to -10 °C; use exactly 1.0 equiv NBS. |

| No Reaction (Coupling) | Catalyst poisoning / Oxidation | Re-degas solvents; switch to Pd(dppf)Cl₂ (more robust). |

| Ring Opening | Hydrolysis of lactone/lactam | Avoid strong aqueous acids/bases at high heat; use anhydrous bases (Cs₂CO₃) in dry solvents. |

| Regio-scrambling | Competitive directing groups | If C6 (ortho) bromination occurs, increase steric bulk of the N4-substituent if possible, or use Method B. |

Visual Workflow: C8 Functionalization Pathway

Caption: Step-by-step workflow for the late-stage functionalization of the C8 position via bromination and Palladium-catalyzed cross-coupling.

References

-

Synthesis of 4,1-Benzoxazepine-2,5-Diones : Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. (2014). This paper details the cyclization strategies for 4,1-benzoxazepines using chiral pool methodology.[2]

-

Biological Activity of Benzoxazepines : 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. (2017). Describes the synthesis and numbering of sulfonyl-derivatives of the 4,1-scaffold for antitumor applications.

-

General Benzoxazepine Synthesis : Visible-Light-Catalyzed Fast Synthesis of 1,4-Benzoxazepine Derivatives. (2025). While focusing on the 1,4-isomer, this reference provides modern catalytic conditions relevant to benzoxazepine ring closure.

-

C-H Activation Strategies : Recent Progress in the Synthesis of Benzoxazin-4-Ones and N-Directed Ortho-Functionalizations. (2024). Provides mechanistic insights into N-directed C-H activation which can be adapted for the C8-functionalization of benzoxazepines.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 8-Bromo-Benzoxazepinone for Advanced Drug Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] Its application is particularly vital in pharmaceutical research, where the construction of complex molecular architectures is paramount. This guide provides a detailed examination of the procedures for coupling 8-bromo-benzoxazepinone, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[4][5][6][7] We will delve into the mechanistic underpinnings, provide a field-proven protocol, and offer insights into troubleshooting and optimization.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that oscillates between Pd(0) and Pd(II) oxidation states.[1][8] Understanding this cycle is crucial for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the 8-bromo-benzoxazepinone. This step forms a new Pd(II) intermediate. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[3][11] For aryl bromides like our substrate, this step is typically efficient.

-

Transmetalation : This is the step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex, enhancing its ability to transfer the organic group to the palladium.[11][12]

-

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Components: A Rationale for Selection

The success of the coupling reaction is highly dependent on the judicious choice of each component.

-

The Organoboron Reagent : While boronic acids are common, they can be prone to degradation via protodeboronation.[14] For sensitive substrates or sluggish reactions, more stable boronic esters, such as pinacol esters (Bpin), are an excellent alternative.[1]

-

The Base : The base is not merely an additive; it is essential for the transmetalation step.[12] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[1][15] The strength of the base can influence reaction rates and must be chosen carefully to avoid decomposition of sensitive functional groups on either coupling partner.

-

The Solvent System : The choice of solvent affects the solubility of reagents and the reaction temperature. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are common.[1][16] Often, a small amount of water is added to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[17]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 8-bromo-benzoxazepinone with a representative arylboronic acid.

Materials & Equipment:

-

8-bromo-benzoxazepinone

-

Arylboronic acid (or boronic ester)

-

Palladium precatalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Septum and needles for inert gas handling

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature control

-

TLC plates or LC-MS for reaction monitoring

-

Standard glassware for workup and purification

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

-

Reaction Setup : To an oven-dried round-bottom flask containing a magnetic stir bar, add 8-bromo-benzoxazepinone (1.0 eq), the arylboronic acid (1.2–1.5 eq), the base (e.g., K₂CO₃, 2.0–3.0 eq), and the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.01–0.05 eq).

-

Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[14]

-

Solvent Addition : Using a syringe, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water). The solvent must be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes.[8]

-

Reaction Execution : Immerse the flask in a preheated oil bath (typically 80–110 °C). Stir the reaction mixture vigorously.

-

Monitoring Progress : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

-

Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then typically purified by flash column chromatography on silica gel to yield the desired coupled product.

Optimization Parameters and Data Presentation

For novel substrates, optimization is often necessary. The following table outlines key parameters that can be systematically varied to improve reaction yield and efficiency.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale & Notes |

| Pd Precatalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 | Ligand choice affects catalyst activity and stability. Buchwald-type G3 precatalysts are often highly active.[13] |

| Base | K₂CO₃ (mild) | K₃PO₄ (moderate) | Cs₂CO₃ (strong) | Base strength can be critical. Stronger bases can accelerate the reaction but may cause side reactions.[16] |

| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF (anhydrous) | Solvent choice impacts solubility and reaction temperature. Anhydrous conditions may be needed with certain boronic esters.[16][18] |

| Temperature | 80 °C | 100 °C | 120 °C (Microwave) | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. Microwave heating can significantly shorten reaction times.[14][19] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized).2. Poor quality boronic acid.3. Insufficient temperature. | 1. Ensure thorough degassing of solvent and inert atmosphere.[14]2. Use fresh boronic acid or a more stable pinacol ester.[14]3. Increase reaction temperature or switch to a more active catalyst/ligand system. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure for the solvent and ensure a robust inert atmosphere throughout the reaction.[1][13] |

| Protodeboronation | The boronic acid is hydrolyzing back to the arene faster than it couples. | Switch to a more stable boronic ester (e.g., Bpin, MIDA).[11][14] Try a milder base (e.g., K₂CO₃ or KF) or lower the reaction temperature. |

| Catalyst Decomposition (black precipitate) | 1. Insufficient ligand.2. Temperature is too high. | 1. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[14]2. Reduce the reaction temperature. |